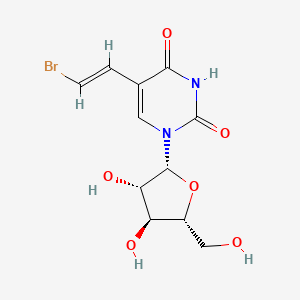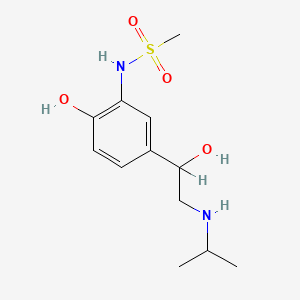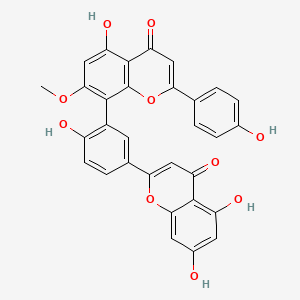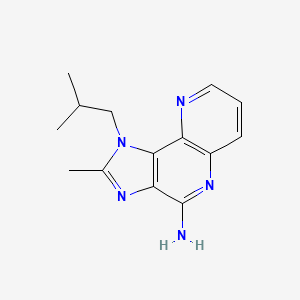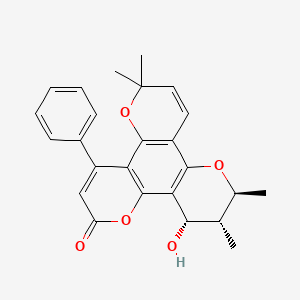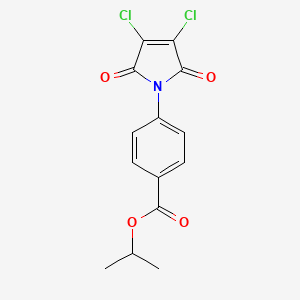
Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate
Overview
Description
“Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate” is a chemical compound with the molecular formula C14H11Cl2NO4 . It is also known by other names such as TSI-01 and Isopropyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate .
Molecular Structure Analysis
The compound has a molecular weight of 328.1 g/mol . The InChI string, which represents the structure of the molecule, isInChI=1S/C14H11Cl2NO4/c1-7(2)21-14(20)8-3-5-9(6-4-8)17-12(18)10(15)11(16)13(17)19/h3-7H,1-2H3 . The canonical SMILES representation is CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3.4, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 327.0065132 g/mol . The topological polar surface area is 63.7 Ų . The compound has a heavy atom count of 21 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate derivatives have been synthesized through various methods including base-catalyzed Claisen-Schmidt condensation reactions and other chemical processes. These methods are pivotal in producing compounds with specific molecular configurations for diverse applications (Salian et al., 2018).
Crystal Structures and Surface Studies : The crystal structures of these compounds are analyzed using techniques like X-ray diffraction. Hirshfeld surface analysis and other computational methods are employed to understand the intermolecular interactions and molecular geometry, which are crucial for determining the compound's properties and potential applications (Salian et al., 2018).
Chemical and Biological Properties
Cytotoxic Activity Evaluation : Some derivatives of Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate have been evaluated for their cytotoxic activities. Such studies are crucial for understanding the potential use of these compounds in cancer therapy and other medicinal applications (Gómez-García et al., 2017).
Herbicidal Applications : Certain derivatives like ZJ0273, with structural similarity, have been used as broad-spectrum herbicidal ingredients, indicating the potential agricultural applications of these compounds (Yang et al., 2008).
Molecular Interaction Studies
Dielectric and Thermodynamic Parameters : The interaction of Propan-2-yl derivatives with other molecular species, such as alcohols, has been studied. These investigations are important for understanding the molecular interactions and thermodynamics in various chemical processes (Mohan et al., 2011).
Molecular Docking Studies : Computational techniques like molecular docking are employed to predict the interaction of these compounds with biological targets. Such studies can provide insights into the potential therapeutic applications of these compounds (Venil et al., 2021).
properties
IUPAC Name |
propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-7(2)21-14(20)8-3-5-9(6-4-8)17-12(18)10(15)11(16)13(17)19/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAMLWVXUVJMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



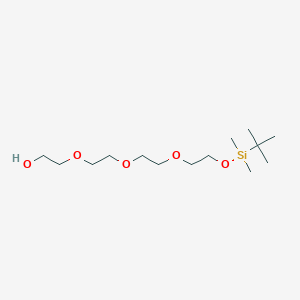
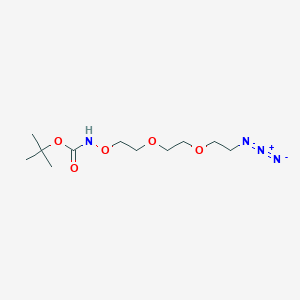
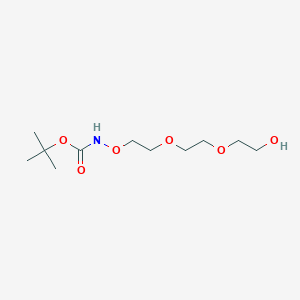
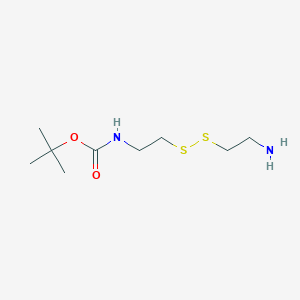
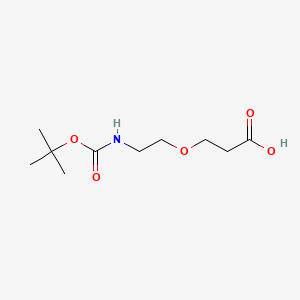
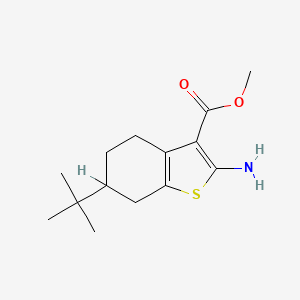
![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B1681955.png)
